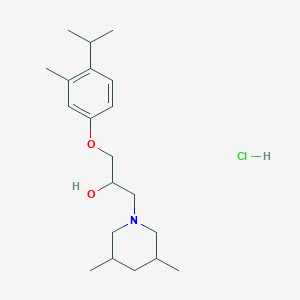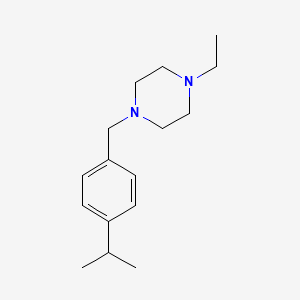![molecular formula C19H17FN2O5S2 B4939535 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)
4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide derivative that can be synthesized through a multi-step process involving several chemical reactions.
作用機序
4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide works by reacting with specific amino acids in proteins, particularly lysine and cysteine. The sulfonamide group in this compound reacts with the amine group in lysine, while the sulfonyl group reacts with the thiol group in cysteine. This reaction forms a covalent bond between this compound and the protein, which can be used for labeling and crosslinking.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. The attachment of this compound to proteins does not significantly alter their structure or function. However, the introduction of this compound may affect the solubility and stability of proteins, which can impact their behavior in experiments.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its specificity for lysine and cysteine residues in proteins. This specificity allows for the selective labeling and crosslinking of specific proteins and peptides. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound has limitations in terms of its stability and solubility in aqueous solutions. Additionally, the covalent bond formed between this compound and proteins is irreversible, which can limit the flexibility of experiments.
将来の方向性
There are several future directions for research involving 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of interest is the development of new labeling and crosslinking techniques using this compound. Researchers are also exploring the use of this compound in the study of protein-protein interactions and protein folding. Additionally, there is potential for the use of this compound in the development of new drugs and therapies. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
The synthesis of 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzenesulfonyl chloride to form 4-{[(4-methoxyphenyl)amino]sulfonyl}benzenesulfonamide. This intermediate product is then reacted with 4-fluorobenzenesulfonyl chloride to form this compound. The final product is obtained through purification and isolation processes.
科学的研究の応用
4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has shown potential applications in scientific research, particularly in the field of biochemistry. One of the main uses of this compound is as a labeling agent for proteins and peptides. This compound can be attached to specific amino acids in proteins and peptides, allowing for their identification and characterization. This compound is also used as a crosslinking agent for proteins, which helps to study protein-protein interactions.
特性
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c1-27-17-8-4-15(5-9-17)21-29(25,26)19-12-6-16(7-13-19)22-28(23,24)18-10-2-14(20)3-11-18/h2-13,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADHJFMTYSKRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(4-morpholinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4939457.png)
![1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4939461.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939476.png)
![1-ethyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4939481.png)


![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)

![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)

